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For Researchers, Scientists, and Drug Development Professionals

Vigilin, a highly conserved, multi-domain RNA-binding protein, plays a crucial role in a

multitude of cellular processes, including gene silencing, genome stability, and metabolism.[1]

[2] Its function is intricately linked to its dynamic interactions with other proteins. Understanding

how the vigilin interactome changes in different cellular contexts, such as in disease states

versus healthy tissues, is paramount for elucidating disease mechanisms and identifying novel

therapeutic targets. This guide provides a comparative overview of vigilin-interacting proteins,

supported by illustrative quantitative data, detailed experimental protocols, and pathway

visualizations to empower your research and development efforts.

Comparative Analysis of Vigilin Interactomes: A
Quantitative Overview
Identifying proteins that differentially associate with vigilin under various conditions is key to

understanding its context-specific functions. Quantitative proteomics techniques, such as

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification

(LFQ), enable the precise measurement of changes in protein-protein interactions.[3][4][5]

Below is a representative table summarizing a hypothetical comparative proteomics experiment

to identify vigilin-interacting proteins in a cancer cell line versus a non-cancerous control. The

data illustrates how quantitative proteomics can reveal proteins with significantly altered

associations with vigilin, providing clues to its role in oncogenesis.
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Protein ID
(UniProt)

Gene
Symbol

Protein
Name

Function

Fold
Change
(Cancer/Co
ntrol)

p-value

P09651 HNRNPU

Heterogeneo

us nuclear

ribonucleopro

tein U

RNA binding,

chromatin

regulation

2.8 0.001

Q06830 FUS
RNA-binding

protein FUS

DNA repair,

RNA

processing

2.5 0.003

P35637 HSPA8

Heat shock

cognate 71

kDa protein

Chaperone,

protein

folding

2.1 0.012

P62993 YBX1

Nuclease-

sensitive

element-

binding

protein 1

Transcription,

translation

regulation

1.9 0.021

P27348 PARP1

Poly(ADP-

ribose)

polymerase 1

DNA repair,

genome

stability

-2.2 0.008

Q13148 DDX5

ATP-

dependent

RNA helicase

A

RNA

processing,

transcription

-2.6 0.005

P19338 RPLP0

60S acidic

ribosomal

protein P0

Protein

synthesis

No significant

change
0.85

P60709 ACTB
Actin,

cytoplasmic 1
Cytoskeleton

No significant

change
0.91
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Note: This table presents illustrative data for demonstration purposes. Actual experimental

results may vary.

Experimental Protocols
The identification and quantification of vigilin-interacting proteins typically involve co-

immunoprecipitation (Co-IP) followed by mass spectrometry (MS).

Detailed Methodology for Co-Immunoprecipitation Mass
Spectrometry (Co-IP/MS)

Cell Culture and Lysate Preparation:

Culture human cell lines (e.g., a cancer cell line and a corresponding normal cell line)

under standard conditions. For quantitative analysis using SILAC, cells are cultured in

media containing either "light" (e.g., ¹²C₆-arginine and ¹²C₆-lysine) or "heavy" (e.g., ¹³C₆-

arginine and ¹³C₆-lysine) amino acids for several passages to ensure complete

incorporation.[4][6][7][8][9]

Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4,

150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase

inhibitors to maintain protein integrity and interaction.

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the

soluble proteins.

Immunoprecipitation of Vigilin Complexes:

Pre-clear the cell lysates by incubating with protein A/G beads to reduce non-specific

binding.

Incubate the pre-cleared lysates with an antibody specific to vigilin or an isotype control

antibody (for negative control) overnight at 4°C with gentle rotation.

Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours

at 4°C to capture the antibody-protein complexes.
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Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

Elution and Sample Preparation for Mass Spectrometry:

Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer

or SDS-PAGE sample buffer).

For SILAC experiments, combine the eluates from the "light" and "heavy" labeled cells.

Reduce and alkylate the protein mixture, followed by in-solution or in-gel digestion with

trypsin to generate peptides.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g.,

Orbitrap). The peptides are first separated by reverse-phase liquid chromatography based

on their hydrophobicity.

The mass spectrometer acquires mass spectra of the eluting peptides (MS1 scan) and

then fragments selected peptides to obtain their fragmentation spectra (MS2 scan) for

sequence identification.[10]

Data Analysis:

Process the raw mass spectrometry data using software such as MaxQuant or Proteome

Discoverer.

Identify peptides and proteins by searching the fragmentation spectra against a protein

database (e.g., UniProt).

For quantitative analysis, the relative abundance of proteins is determined by comparing

the signal intensities of "heavy" and "light" peptides in SILAC experiments, or by

comparing spectral counts or peak intensities in label-free experiments.[3][5]

Perform statistical analysis to identify proteins that are significantly enriched in the vigilin
immunoprecipitation compared to the control.
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Visualizing the Process and Pathways
Diagrams are essential for conceptualizing complex workflows and biological pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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